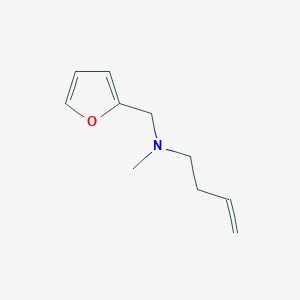![molecular formula C17H17FN2O2S B2759721 1-(3-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole CAS No. 886903-80-6](/img/structure/B2759721.png)
1-(3-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C17H17FN2O2S and its molecular weight is 332.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Benzimidazole derivatives, including fluorobenzyl-substituted compounds, have been synthesized and characterized for various applications. The synthesis processes often involve cyclization, N-alkylation, and optimization of reaction conditions to achieve desired yields and confirm the structure through spectroscopic methods such as NMR (Huang Jin-qing, 2009).
Antimicrobial and Antioxidant Activities
- Certain benzimidazole derivatives have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds show significant activity against various pathogens and diseases, indicating their potential for developing therapeutic agents (E. Menteşe, S. Ülker, B. Kahveci, 2015).
Antiviral Activity
- Research has also explored the antiviral properties of benzimidazole derivatives. Some compounds have shown inhibitory effects on the replication of ortho- and paramyxoviruses, highlighting their potential as antiviral agents (B. Golankiewicz, P. Januszczyk, S. Ikeda, J. Balzarini, E. De Clercq, 1995).
Chemical Sensing and Materials Science
- Benzimidazole derivatives have been applied in materials science, such as in the development of fluorescent sensors for metal ions. These compounds can undergo significant spectral changes upon binding with specific ions, making them useful for detecting and quantifying metal ions in various environments (G. Suman, S. G. Bubbly, S. B. Gudennavar, V. Gayathri, 2019).
Novel Therapeutic Agents
- Beyond their antimicrobial and antiviral capabilities, benzimidazole derivatives have been evaluated for their potential as anticancer agents. Their cytotoxicity against various cancer cell lines has been assessed, with some compounds exhibiting promising activity that could lead to the development of new cancer treatments (Wojciech Streciwilk, J. Cassidy, F. Hackenberg, H. Müller‐Bunz, F. Paradisi, M. Tacke, 2014).
Mechanism of Action
Target of Action
Imidazole-based compounds have been known to exhibit ttk inhibitory action . TTK, also known as Monopolar spindle 1 (Mps1), is a protein kinase that plays a crucial role in the spindle assembly checkpoint which ensures proper chromosome segregation during cell division .
Mode of Action
Imidazole-based compounds have been shown to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Imidazole-based compounds have been associated with the transformation of triplet excitons present in high triplet levels into singlet states . This process involves the collection of triplet excitons, including hot excitons or HLCT states
Pharmacokinetics
The nucleophilicities and lewis basicities of imidazoles, benzimidazoles, and benzotriazoles have been studied , which could provide insights into the compound’s pharmacokinetic properties.
Result of Action
Imidazole-based compounds have been associated with high efficiencies via hot exciton pathways . This suggests that the compound could potentially influence the efficiency of certain biochemical processes.
Action Environment
The thermal stability of imidazole-based compounds has been noted , suggesting that temperature could potentially influence the compound’s action and stability.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-12(2)23(21,22)17-19-15-8-3-4-9-16(15)20(17)11-13-6-5-7-14(18)10-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFMCBWQAWLQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-benzylbenzamide](/img/structure/B2759638.png)
![N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2759640.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[(4-nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2759644.png)
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2759646.png)

![N-(2-chlorobenzyl)-3-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)





![(Z)-ethyl 4-((4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2759657.png)

